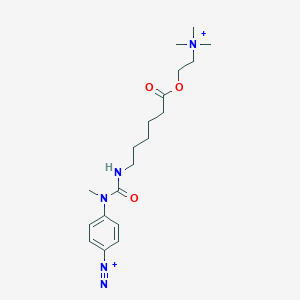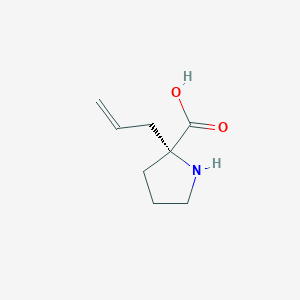![molecular formula C6H6N4O B039618 1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one CAS No. 117883-61-1](/img/structure/B39618.png)
1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one, also known as MPP, is a chemical compound that has been studied for its potential therapeutic applications in various fields of research. MPP is a pyrazolopyrazinone derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Pyrazoles and Pyrazolines: Synthesis and Medical Significance
Pyrazoles, including derivatives like 1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one, are crucial in medicinal chemistry due to their wide range of biological activities. The synthesis of methyl substituted pyrazoles, for example, has been extensively studied, showcasing their potential as medicinal scaffolds. These compounds exhibit diverse biological activities, acting as potent scaffolds for drug development. The detailed synthetic approaches for these compounds highlight their significance in creating new leads for medicinal chemistry with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to pyrazolines, demonstrates broad medicinal properties, including anticancer and anti-inflammatory effects, among others. This scaffold's versatility in drug discovery is underscored by its application across a variety of disease targets. The synthesis and biological properties of pyrazolo[1,5-a]pyrimidine derivatives indicate a promising avenue for developing potential drug candidates, showcasing the importance of pyrazole derivatives in medicinal chemistry (Cherukupalli et al., 2017).
Pyrazoline Derivatives: Therapeutic Applications
Pyrazoline derivatives, closely related to the core structure of interest, have been found to possess a wide array of pharmacological effects. Their therapeutic applications span antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, among others. This highlights the versatility of pyrazoline-based compounds in addressing a broad spectrum of medical conditions, further emphasizing the relevance of similar structures in drug development (Shaaban et al., 2012).
Pyrazolines for Neurodegenerative Disorders
A significant area of application for pyrazoline derivatives is in the treatment of neurodegenerative diseases. Compounds featuring the pyrazoline ring have been explored for their neuroprotective properties against diseases such as Alzheimer's and Parkinson's. Their mechanism involves inhibiting enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAO), crucial for managing symptoms of these debilitating conditions. This research underscores the potential of pyrazoline and related structures in developing treatments for neurodegenerative disorders, offering hope for therapeutic interventions (Ahsan et al., 2022).
properties
IUPAC Name |
1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(6(11)9-10)7-2-3-8-5/h2-3H,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQSMSZULGOJHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218821 |
Source


|
| Record name | 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyrazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117883-61-1 |
Source


|
| Record name | 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyrazin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117883-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyrazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














